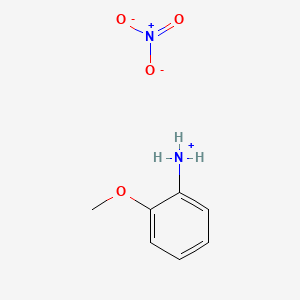
2-Methoxyanilinium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyanilinium nitrate is an organic compound that belongs to the class of aromatic amines. It is formed by the reaction of 2-methoxyaniline with nitric acid. This compound is known for its unique crystal structure and nonlinear optical properties .
Preparation Methods
2-Methoxyanilinium nitrate can be synthesized through the slow evaporation method at room temperature. This involves dissolving 2-methoxyaniline in diluted nitric acid and allowing the solution to evaporate slowly, leading to the formation of single crystals
Chemical Reactions Analysis
2-Methoxyanilinium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other amine derivatives.
Substitution: The methoxy group in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Methoxyanilinium nitrate has several scientific research applications, including:
Nonlinear Optics: Due to its unique crystal structure, this compound is used in the study of nonlinear optical properties, which are important for developing advanced photonic devices.
Material Science: It is used in the synthesis of photorefractive polymers and other materials with specific optical properties.
Analytical Chemistry: The compound’s absorption spectrum is utilized in the determination of catechol derivatives in various syntheses.
Mechanism of Action
The mechanism of action of 2-methoxyanilinium nitrate involves its interaction with light and other electromagnetic fields. The compound’s nonlinear optical properties are due to the delocalized pi-electron cloud in its aromatic ring, which allows it to interact with light in unique ways. This interaction leads to the generation of new electromagnetic fields with altered frequency, phase, and amplitude .
Comparison with Similar Compounds
2-Methoxyanilinium nitrate can be compared with other similar compounds such as:
2-Methoxy-4-nitroaniline: This compound also has nonlinear optical properties but differs in its molecular structure and specific applications.
4-Methoxyaniline: While similar in structure, this compound does not exhibit the same level of nonlinear optical properties as this compound.
The uniqueness of this compound lies in its specific crystal structure and the resulting optical properties, making it a valuable compound for research in nonlinear optics and material science .
Properties
CAS No. |
93982-25-3 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
(2-methoxyphenyl)azanium;nitrate |
InChI |
InChI=1S/C7H9NO.NO3/c1-9-7-5-3-2-4-6(7)8;2-1(3)4/h2-5H,8H2,1H3;/q;-1/p+1 |
InChI Key |
ISFKJMJAVHYERV-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC=CC=C1[NH3+].[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















